molecular formula C17H26N2O4S2 B4817750 N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide

Cat. No. B4817750
M. Wt: 386.5 g/mol
InChI Key: GBNFKOZWFITTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as MP-10, is a small molecule inhibitor that has shown potential in various scientific research applications. MP-10 is a sulfonamide-based compound that is structurally similar to other sulfonamide inhibitors, such as celecoxib and valdecoxib. In

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the induction of oxidative stress in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and tumor growth. By inhibiting COX-2, N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide may be able to reduce inflammation and inhibit tumor growth. In addition, N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In addition to inhibiting COX-2 and inducing oxidative stress, N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of several other enzymes, including protein kinase C and phospholipase A2. N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has also been shown to inhibit the growth of blood vessels, which can help to reduce tumor growth. In addition, N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which can help to reduce inflammation in cancer patients.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. In addition, N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have a low toxicity profile, which makes it a promising candidate for further research. However, one of the limitations of using N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosing and administration of N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide in cancer patients.

Future Directions

There are several future directions for research on N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide. One area of research is to further investigate the mechanism of action of N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, including its effects on COX-2 and other enzymes. In addition, more research is needed to determine the optimal dosing and administration of N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide in cancer patients. Another area of research is to investigate the potential use of N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, more research is needed to determine the safety and efficacy of N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide in clinical trials.

Scientific Research Applications

N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been investigated for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer. N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(3-methoxypropyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(3-methoxypropyl)-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-23-12-6-9-18-25(21,22)14-7-8-16(24-2)15(13-14)17(20)19-10-4-3-5-11-19/h7-8,13,18H,3-6,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNFKOZWFITTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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